molecular formula C10H8BrNO B1337744 6-Bromo-2-methoxyquinoline CAS No. 99455-05-7

6-Bromo-2-methoxyquinoline

Cat. No. B1337744
Key on ui cas rn: 99455-05-7
M. Wt: 238.08 g/mol
InChI Key: KBTKKEMYFUMFSJ-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

A solution of 2-chloro-6-bromoquinoline (4.0 g) in methanol (20 cm3) was heated under reflux with sodium methoxide [made from sodium (0.5 g) and methanol (20 cm3)] for 16 hours. The solvent was removed in vacuo and the residue was partitioned between water (20 cm3) and chloroform (100 cm3). The aqueous phase was extracted with chloroform (2×30 cm3) and the dried (MgSO4) extracts were evaporated to give a solid which was recrystallised from petroleum ether (b.p. 60°-80°) to yield 2-methoxy-6-bromoquinoline, m.p. 93°-96°, (3.0 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Br:12])[CH:8]=2)[N:3]=1.[CH3:13][O-:14].[Na+]>CO>[CH3:13][O:14][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Br:12])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (20 cm3) and chloroform (100 cm3)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with chloroform (2×30 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) extracts
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from petroleum ether (b.p. 60°-80°)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC=C(C=C2C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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